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Compound of Interest

Compound Name: 7-Chloro-2-iodofuro[3,2-b]pyridine

Cat. No.: B1530458 Get Quote

An In-Depth Technical Guide to 7-Chloro-2-iodofuro[3,2-b]pyridine: Properties, Synthesis,

and Reactivity

Abstract
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant

attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique

electronic properties make it an attractive pharmacophore for developing potent and selective

modulators of various biological targets. This technical guide focuses on a key derivative, 7-
Chloro-2-iodofuro[3,2-b]pyridine, a versatile chemical building block. The presence of two

distinct and orthogonally reactive halogen substituents—a chloro group on the pyridine ring and

an iodo group on the furan ring—makes this compound an exceptionally valuable intermediate

for the synthesis of complex molecular architectures.[2] This document provides a detailed

overview of its chemical properties, a proposed synthetic pathway, its characteristic reactivity,

and its applications in modern drug discovery.

Physicochemical and Structural Properties
7-Chloro-2-iodofuro[3,2-b]pyridine is a specialized heterocyclic compound primarily utilized

as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its

fundamental properties are summarized below. Ensuring the procurement of this reagent at a

minimum purity of 97% is critical for reproducible and high-yielding synthetic outcomes.[3][4]
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Property Value Source(s)

CAS Number 1071540-54-9 [3][5][6]

Molecular Formula C₇H₃ClINO [3][5][6]

Molecular Weight 279.46 g/mol [3][5][6]

Typical Purity ≥97% [3][4]

Predicted Boiling Point ~294.0 ± 35.0 °C [4]

Predicted Density ~2.091 ± 0.06 g/cm³ [4]

Storage Conditions
Room temperature or under

inert gas (N₂/Ar) at 2-8°C
[3][7]

Note: Boiling point and density values are computationally predicted and have not been

experimentally verified in the cited literature.

Synthesis and Purification
While specific literature detailing the direct synthesis of 7-Chloro-2-iodofuro[3,2-b]pyridine is

not readily available, a robust and logical two-step synthetic route can be proposed based on

established methodologies for the furo[3,2-b]pyridine core and the known reactivity of furan

rings. The pathway involves the initial synthesis of the 7-chlorofuro[3,2-b]pyridine scaffold

followed by a regioselective iodination.

Proposed Synthetic Workflow
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2-(Trimethylsilyl)-
7-chlorofuro[3,2-b]pyridine

7-Chlorofuro[3,2-b]pyridine

 1. aq. NaOH, THF
 2. 50°C, 1h

 (Desilylation) 
Step 1

7-Chloro-2-iodofuro[3,2-b]pyridine

 NIS (N-Iodosuccinimide)
 Acetonitrile, RT

 (Regioselective Iodination) 
Step 2

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 7-Chloro-2-iodofuro[3,2-b]pyridine.

Experimental Protocol
Step 1: Synthesis of 7-Chlorofuro[3,2-b]pyridine[8]

To a solution of 2-(trimethylsilyl)-7-chlorofuro[3,2-b]pyridine (1.0 eq.) in tetrahydrofuran (THF,

~5 mL per gram of starting material), add an aqueous sodium hydroxide solution (4 M, ~4 mL

per gram of starting material).

Stir the reaction mixture vigorously at 50°C for 1 hour. The progress can be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to

confirm the consumption of the starting material.

Cool the mixture to room temperature and dilute with water (~15 mL per gram).
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Extract the aqueous mixture with an organic solvent such as methyl tert-butyl ether (MTBE)

or ethyl acetate (2x volumes).

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and filter.

Concentrate the solvent under reduced pressure. The crude product can be recrystallized

from a mixture of ethyl acetate and petroleum ether to yield 7-chlorofuro[3,2-b]pyridine as an

off-white powder.

Scientific Rationale: The trimethylsilyl (TMS) group at the C2 position acts as a protecting

group or a synthetic handle. Its removal is readily achieved via base-catalyzed hydrolysis

(protodesilylation), which is a standard and high-yielding reaction.

Step 2: Regioselective Iodination of 7-Chlorofuro[3,2-b]pyridine

Dissolve the 7-chlorofuro[3,2-b]pyridine (1.0 eq.) from Step 1 in a suitable aprotic solvent like

acetonitrile or dichloromethane.

Add N-Iodosuccinimide (NIS) (1.05-1.1 eq.) portion-wise to the solution at room temperature.

Stir the reaction for 1-4 hours. Monitor the reaction by TLC until the starting material is

consumed.

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to remove any unreacted iodine.

Extract the product with an organic solvent, wash the combined organic layers with brine, dry

over Na₂SO₄, and concentrate under reduced pressure.

The crude product, 7-Chloro-2-iodofuro[3,2-b]pyridine, can be purified by column

chromatography on silica gel.

Scientific Rationale: The furan ring is an electron-rich heterocycle, making it susceptible to

electrophilic aromatic substitution. The C2 position (alpha to the furan oxygen) is the most

nucleophilic and sterically accessible site, leading to highly regioselective iodination with

electrophilic iodine sources like NIS.
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Chemical Reactivity and Synthetic Utility
The primary value of 7-Chloro-2-iodofuro[3,2-b]pyridine lies in its two distinct reactive

handles, which can be addressed selectively to build molecular complexity. This dual

functionality allows for programmed, stepwise synthetic operations.

A. Reactivity at the C2-Iodo Position: Cross-Coupling
Reactions
The carbon-iodine bond at the C2 position is an excellent substrate for transition metal-

catalyzed cross-coupling reactions. This site is typically more reactive than the C7-chloro

position under standard palladium catalysis conditions, allowing for selective functionalization.

7-Chloro-2-iodofuro[3,2-b]pyridine

C2-Aryl / Alkyl
(Suzuki Coupling)

 R-B(OH)₂ 
 Pd Catalyst, Base 

C2-Alkynyl
(Sonogashira Coupling)

 R-C≡CH 
 Pd/Cu Catalyst, Base 

C2-Amino
(Buchwald-Hartwig)

 R₂NH 
 Pd Catalyst, Base 

C2-Alkenyl
(Heck Coupling)

 Alkene 
 Pd Catalyst, Base 

Click to download full resolution via product page

Caption: Key cross-coupling reactions at the C2-Iodo position.

Expert Insight: These palladium-catalyzed reactions are fundamental to modern drug

synthesis.[2] The choice of catalyst, ligand, and base is crucial for optimizing yield and

preventing side reactions. For instance, using bulky phosphine ligands in Buchwald-Hartwig

amination can facilitate coupling with sterically hindered amines. This versatility allows

medicinal chemists to introduce a vast array of functionalities required for tuning the

pharmacological properties of a lead compound.

B. Reactivity at the C7-Chloro Position: Nucleophilic
Aromatic Substitution (SNAr)
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The C7-chloro group is susceptible to nucleophilic aromatic substitution (SNAr). The electron-

withdrawing effect of the pyridine nitrogen atom activates the ortho and para positions (C2, C4,

C6, and by extension C7 in this fused system) towards attack by nucleophiles.[9][10] This

reaction typically requires heat or strong basic conditions and proceeds via a high-energy

Meisenheimer intermediate.[11]

7-Chloro-2-R-furo[3,2-b]pyridine
(R = Iodo or post-coupling group)

7-Amino Derivative

 R'₂NH, Base, Δ 
 (e.g., DIPEA) 

7-Alkoxy Derivative

 R'ONa, Δ 
 (e.g., NaOMe) 

7-Thiol Derivative

 R'SNa, Δ 
 (e.g., NaSMe) 

Click to download full resolution via product page

Caption: Nucleophilic Aromatic Substitution (SNAr) pathways at the C7-Chloro position.

Expert Insight: The SNAr reaction at C7 provides an alternative and complementary method

for functionalization. Since it proceeds via a different mechanism than the Pd-catalyzed

couplings at C2, a synthetic chemist can perform a C2-coupling first, followed by a C7-SNAr

reaction in a subsequent step. This orthogonal strategy is a powerful tool for the divergent

synthesis of compound libraries from a single, advanced intermediate.

Applications in Drug Discovery and Medicinal
Chemistry
7-Chloro-2-iodofuro[3,2-b]pyridine is not just a synthetic curiosity; it is a building block

directly relevant to the construction of biologically active agents.

Kinase Inhibitors: The furo[3,2-b]pyridine scaffold is a well-established core in the design of

kinase inhibitors, which are crucial in oncology.[1] Derivatives have shown potent activity

against targets like Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting

Protein Kinases (HIPKs).[1] This building block provides a direct route to elaborate the core

structure at two key vectors to optimize potency and selectivity.
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Protein Degrader Building Blocks: The compound is commercially classified as a "Protein

Degrader Building Block".[3] This suggests its utility in synthesizing Proteolysis-Targeting

Chimeras (PROTACs) or molecular glues. In a PROTAC, this molecule could serve as part of

the "warhead" that binds to the protein of interest or as a component of the linker, with its

dual functionality allowing for covalent attachment to other parts of the chimeric molecule.

General API Synthesis: As a versatile intermediate, it enables medicinal chemists to rapidly

explore chemical space around the furo[3,2-b]pyridine core, facilitating structure-activity

relationship (SAR) studies essential for optimizing drug candidates.[2][4]

Conclusion
7-Chloro-2-iodofuro[3,2-b]pyridine is a high-value synthetic intermediate that offers chemists

two distinct and versatile points of attachment for molecular elaboration. Its strategic

importance is underscored by the prevalence of the furo[3,2-b]pyridine scaffold in modern

medicinal chemistry. A deep understanding of its physicochemical properties, synthesis, and

orthogonal reactivity at the C2-iodo and C7-chloro positions empowers researchers and drug

development professionals to efficiently construct novel and complex molecules with

therapeutic potential. The strategic application of this building block can significantly accelerate

discovery pipelines, from initial hit identification to lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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